5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrazolopyrimidine core, and a dimethoxyphenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide.
Construction of the Pyrazolopyrimidine Core: The core structure is formed by cyclization reactions involving appropriate pyrazole and pyrimidine precursors.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nitrating agents, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the pyrazolopyrimidine core and dimethoxyphenyl group.
3,4-Dimethoxyphenyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one: Contains the pyrazolopyrimidine core and dimethoxyphenyl group but lacks the thiadiazole ring.
Uniqueness
5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its combination of structural features, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N6O3S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H18N6O3S2/c1-9-15(10-4-5-12(26-2)13(6-10)27-3)16-20-11(7-14(25)24(16)23-9)8-28-18-22-21-17(19)29-18/h4-7,23H,8H2,1-3H3,(H2,19,21) |
InChI Key |
VAAASFOOGJBRLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)N)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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